methyl 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25NO3S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.15551483 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of New Dipeptide Analogues : A study by Özbek, Veljković, and Reissig (2008) discusses a new multicomponent synthesis of 2-aminothiophene carbocyclic acids, which can be considered as dipeptide analogues. This synthesis involves the reaction of methyl 2-siloxycyclopropane-carboxylates, alkyl cyanoacetates, and elemental sulfur. The resulting products have potential applications in peptide chemistry and drug design (Özbek, Veljković, & Reissig, 2008).
Genotoxic and Carcinogenic Potential Assessment : Lepailleur et al. (2014) investigated the genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic, using various in vitro methodologies. This study is crucial for understanding the toxicological profiles of thiophene derivatives used in pharmaceuticals (Lepailleur et al., 2014).
Conformational Studies in Peptides and Peptoids : Horwell et al. (1994) described the synthesis of novel 3,4-fused tryptophan analogues for use in peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structural aspects of peptides, which is crucial for developing new therapeutic agents (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Crystal Structure Analysis : Vasu et al. (2004) explored the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate. Understanding the crystal structure is vital for applications in material science and pharmaceuticals (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Application in Dyes : Sabnis and Rangnekar (1989) synthesized 2-aminothiophene derivatives for use as azo dyes. These dyes have applications in the textile industry due to their good coloration and fastness properties (Sabnis & Rangnekar, 1989).
Allosteric Enhancers for Adenosine A1 Receptors : Nikolakopoulos et al. (2006) developed compounds as A(1)AR allosteric enhancers, which have potential therapeutic applications in neurology and cardiology (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Properties
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3S/c1-29-25(28)22-19-15-9-4-10-16-20(19)30-24(22)26-23(27)21(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-3,5-8,11-14,21H,4,9-10,15-16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBMGSOCYKWAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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